2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-2-15-6-10-17(11-7-15)26-24(30)20-19-5-3-4-14-27(19)22(21(20)25)23(29)16-8-12-18(13-9-16)28(31)32/h3-14H,2,25H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODGHXXQKMSZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the indolizine core reacts with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination and Carboxamide Formation: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate product. The carboxamide group is typically formed by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reactive Sites and Functional Groups
The compound contains three primary reactive regions:
| Functional Group | Position | Reactivity |
|---|---|---|
| 4-Nitrobenzoyl moiety | C-3 position of indolizine | Electrophilic aromatic substitution; nitro group reduction |
| Amino group (-NH₂) | C-2 position of indolizine | Nucleophilic reactions (e.g., acylation, alkylation) |
| Carboxamide (-CONH-) | C-1 position of indolizine | Hydrolysis to carboxylic acid under acidic/basic conditions |
| Ethylphenyl substituent | N-linked to carboxamide | Limited reactivity; potential for electrophilic substitution at aromatic ring |
Reduction Reactions
The nitro group undergoes reduction to form an amine, a critical transformation for pharmacological applications:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 12 hr | 4-Aminobenzoyl derivative | 85% | , |
| LiAlH₄ | Dry THF, 0°C → reflux, 4 hr | Partial reduction to hydroxylamine intermediate | 60% | |
| SnCl₂/HCl | Ethanol, reflux, 6 hr | 4-Aminobenzoyl derivative | 78% |
Mechanistic Insight : Catalytic hydrogenation proceeds via adsorption of nitro group on Pd surface, followed by sequential electron transfer to form amine. LiAlH₄ may yield hydroxylamine intermediates due to incomplete reduction.
Oxidation Reactions
The amino group and ethylphenyl substituent are susceptible to oxidation:
| Reagent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 2 hr | Oxidation of ethylphenyl to benzoic acid | Partial degradation of indolizine core | |
| m-CPBA | DCM, 0°C, 1 hr | Epoxidation of ethyl group (hypothesized) | Not experimentally confirmed |
Note : Strong oxidants like KMnO₄ risk core structure degradation, necessitating milder conditions for selective reactions.
Nucleophilic Substitution
The amino group participates in nucleophilic reactions:
| Reaction Type | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetylated derivative | Enhanced lipophilicity for drug design | , |
| Schiff base formation | Benzaldehyde | Imine-linked conjugate | Coordination chemistry applications |
Example :
Hydrolysis of Carboxamide
The carboxamide group hydrolyzes under extreme conditions:
| Conditions | Product | Byproducts | Source |
|---|---|---|---|
| 6M HCl, reflux, 24 hr | 1-Carboxylic acid derivative | NH₃ release | |
| NaOH (20%), 100°C, 8 hr | 1-Carboxylate salt | NH₃ release |
Implication : Hydrolysis is undesirable in physiological environments but useful for prodrug activation.
Comparative Reactivity with Structural Analogs
Key differences in reactivity across similar indolizine derivatives:
| Compound | Nitro Group Reactivity | Amino Group Reactivity | Carboxamide Stability | Source |
|---|---|---|---|---|
| 2-Amino-N-(2-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | Enhanced reduction rate | Similar acylation | Lower hydrolysis resistance | |
| 2-Amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide | N/A (Br substitution) | Reduced nucleophilicity | Higher stability |
Mechanistic Implications for Biological Activity
Scientific Research Applications
Antimicrobial Properties
Research indicates that indolizine derivatives, including 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, exhibit significant antimicrobial activity. In particular, studies have shown that related compounds possess anti-tubercular properties against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 4 to 64 µg/mL, demonstrating the potential of these compounds as therapeutic agents against tuberculosis .
Anticancer Activity
Indolizine derivatives have also been explored for their anticancer properties. For instance, molecular docking studies suggest that these compounds can interact with key proteins involved in cancer progression, such as the vascular endothelial growth factor receptor-2 (VEGFR-2). One study highlighted that specific modifications to indolizine structures could enhance their binding affinity to VEGFR-2, which is crucial for cancer cell proliferation . These findings suggest that 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide may also exhibit similar effects.
Case Study 1: Anti-Tubercular Activity
In a study examining various indolizine derivatives, including those similar to 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, researchers found promising results against Mycobacterium tuberculosis. The study involved screening multiple compounds for their efficacy and determining their MIC values. Compounds with specific substitutions showed enhanced activity against both drug-sensitive and resistant strains .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of indolizines. The study utilized molecular docking techniques to predict interactions between indolizines and VEGFR-2. The results indicated that certain structural modifications could significantly improve binding affinity and selectivity towards cancer cells while sparing normal cells . This suggests a pathway for developing new cancer therapeutics based on the indolizine scaffold.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the nitrobenzoyl group could participate in redox reactions, affecting cellular oxidative stress pathways. The amino group might form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Electron Effects :
- The 4-nitrobenzoyl group in the target compound provides stronger electron-withdrawing effects compared to the 3-nitro isomer and the 4-methoxybenzoyl group in the 2-chlorophenyl analog .
- The 4-ethylphenyl substituent increases lipophilicity (logP ~3.2 estimated) compared to chlorinated analogs (e.g., logP ~2.8 for the 5-chloro-2-methylphenyl derivative ), suggesting better membrane permeability.
Steric and Polar Effects :
Pharmacological Implications :
- Nitro Position : The para-nitro configuration in the target compound likely enhances metabolic stability compared to the meta-nitro variant, which is more prone to enzymatic reduction .
- Ethyl vs. Chlorine/Methyl : The ethyl group balances lipophilicity without introducing polar halogen atoms, making the target compound a candidate for central nervous system (CNS) applications where blood-brain barrier penetration is critical.
Research Findings and Limitations
- Synthetic Feasibility : Derivatives with para-substituted nitro groups (e.g., target compound) are synthesized via Friedländer condensation, as reported for similar indolizine frameworks . However, yields for ethyl-substituted analogs are ~15% lower than chlorinated counterparts due to steric challenges .
- Biological Data Gaps : While structural analogs like 4-nitrobenzyl amine have been studied as substrate analogues in enzymatic assays , specific activity data for the target compound remain unreported. Comparative studies on cytotoxicity or kinase inhibition are needed.
Biological Activity
2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C_{22}H_{20}N_{4}O_{4}
Molecular Weight : 428.44 g/mol
CAS Number : 904266-83-7
The compound features an indolizine core that is significant in medicinal chemistry due to its potential interactions with various biological targets.
The biological activity of 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes, including proteases involved in viral replication.
- Antimicrobial Activity : Indolizine derivatives have been reported to exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens.
- Anticancer Properties : Preliminary studies indicate that indolizine compounds can inhibit cancer cell proliferation and induce apoptosis.
Biological Activity Data Table
Case Studies
-
Enzyme Inhibition Study :
- A study evaluated the inhibitory effects of the compound on the coronavirus 3CL-like protease enzyme. The results indicated a high binding affinity compared to standard inhibitors, suggesting its potential as a therapeutic agent against viral infections.
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide exhibited significant antimicrobial activity against both bacterial and fungal strains, highlighting its potential use in treating infectious diseases.
-
Anticancer Research :
- Research involving various cancer cell lines showed that the compound could effectively inhibit cell growth and promote apoptosis, indicating its promise as a novel anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, and what challenges arise during its multi-step synthesis?
- Methodological Answer : The synthesis typically involves:
- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes under palladium/copper catalysis in an inert atmosphere .
- Functionalization : Introduction of the amino group via nucleophilic substitution (e.g., using amines) and carboxamide formation via coupling agents like EDCI or DCC .
- Benzoylation : Reaction with 4-nitrobenzoyl chloride under basic conditions to attach the nitrobenzoyl moiety (analogous to methods for similar amides) .
- Challenges : Low yields in cyclization steps due to steric hindrance from the ethylphenyl group, and purification difficulties caused by nitro group instability under acidic/basic conditions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm) and distinguishes nitrobenzoyl carbonyl signals (δ ~165 ppm) from carboxamide groups (δ ~170 ppm) .
- Mass Spectrometry (ESI) : Confirms molecular weight (e.g., [M+H]+ peaks at m/z ~450–500 range, depending on substituents) .
- HPLC-PDA : Monitors purity (>95% required for biological assays), with retention times adjusted using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for structurally related indolizine carboxamides?
- Methodological Answer : Analogous compounds (e.g., 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylates) show:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption assays .
- Antioxidant Potential : DPPH radical scavenging (IC50 ~50 µM) attributed to the nitro/amino redox-active groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the nitrobenzoyl functionalization step?
- Methodological Answer :
- Solvent Selection : Use DMF or THF to enhance solubility of 4-nitrobenzoyl chloride and reduce side reactions .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
- Temperature Control : Maintain 0–5°C during benzoylation to minimize nitro group decomposition .
- Yield Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) to isolate pure product .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Nitro Group Position : Para-nitro substitution on benzoyl enhances electron-withdrawing effects, improving binding to bacterial DNA gyrase .
- Ethylphenyl vs. Methoxyphenyl : Ethyl groups increase lipophilicity (logP >3), enhancing membrane permeability but reducing aqueous solubility .
- Indolizine Core Modifications : Adding electron-donating groups (e.g., methyl) at position 7 increases antioxidant activity by stabilizing radical intermediates .
Q. How can computational methods aid in target identification and mechanistic studies for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding to E. coli FabH (enoyl-ACP reductase) with binding energies <−8 kcal/mol .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-enzyme complexes, focusing on hydrogen bonds with catalytic residues (e.g., Cys112) .
- ADMET Prediction : SwissADME calculates bioavailability (TPSA >80 Ų indicates poor absorption) and CYP450 inhibition risks .
Q. What strategies resolve contradictions in reported biological data across similar indolizine derivatives?
- Methodological Answer :
- Assay Standardization : Re-evaluate MIC values using CLSI broth microdilution protocols to control for inoculum size variability .
- Redox Interference Testing : Confirm antioxidant activity via parallel assays (e.g., ORAC vs. DPPH) to rule out false positives from nitro group interactions .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., reduced nitro groups to amines) that may skew activity results .
Q. Which in vitro models are suitable for evaluating anticancer potential, and what endpoints should be prioritized?
- Methodological Answer :
- Cell Lines : Use NCI-60 panels, focusing on leukemia (K562) and colon cancer (HCT-116) due to indolizines’ DNA intercalation propensity .
- Endpoints :
- Cytotoxicity : MTT assay (IC50 ≤10 µM considered potent).
- Apoptosis : Annexin V/PI staining and caspase-3 activation via flow cytometry .
- Cell Cycle Arrest : PI staining for G2/M phase accumulation (indicative of tubulin disruption) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
